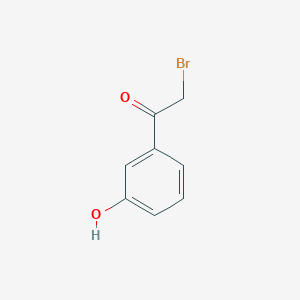

2-Bromo-3'-hydroxyacetophenone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPSGFQQGKPTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426038 | |

| Record name | 2-Bromo-3'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-37-4 | |

| Record name | 2-Bromo-1-(3-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3'-hydroxyacetophenone (CAS: 2491-37-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3'-hydroxyacetophenone, a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis, and explores its utility as a building block for various biologically active molecules. A key focus is its role as a potential inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. This guide includes detailed experimental protocols for cytotoxicity and IDO1 inhibition assays and visualizes the IDO1 signaling pathway to provide a deeper understanding of the compound's mechanism of action.

Chemical and Physical Properties

This compound is a solid organic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2491-37-4 | [3][4] |

| Molecular Formula | C₈H₇BrO₂ | [3][4] |

| Molecular Weight | 215.04 g/mol | [3][4] |

| Appearance | White to off-white or pale-yellow to yellow-brown solid/crystalline powder. | [3] |

| Melting Point | 70-74 °C | [3] |

| Boiling Point | 327.8±22.0 °C (Predicted) | [4] |

| SMILES | O=C(CBr)c1cccc(O)c1 | [3] |

| InChI | 1S/C8H7BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2 | [3] |

| Solubility | Sparingly soluble in water (1.7 g/L at 25 °C). | [3] |

| Storage | Store at 2°C - 8°C. | [3] |

Synthesis of this compound

Two primary synthetic routes are detailed below. The first is a direct bromination of 3'-hydroxyacetophenone, and the second involves the demethylation of a methoxy-protected precursor.

Experimental Protocol: Direct Bromination of 3'-Hydroxyacetophenone (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the isomeric 2-bromo-4'-hydroxyacetophenone and is expected to yield the desired product with minor modifications.

Materials:

-

3'-Hydroxyacetophenone

-

Bromine

-

Ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

Dissolve 3'-hydroxyacetophenone (1.0 equivalent) in ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in ether dropwise to the stirred solution over 20 minutes.

-

Stir the reaction mixture for an additional hour at 0°C.

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction.

-

Separate the organic layer, and wash it again with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo to obtain the crude product.

-

Purify the crude product by recrystallization from ether to afford this compound.

Experimental Protocol: Demethylation of 2-Bromo-3'-methoxyacetophenone

This method involves the demethylation of the commercially available 2-bromo-3'-methoxyacetophenone.

Materials:

-

2-Bromo-3'-methoxyacetophenone

-

Boron tribromide (1M solution in CH₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Ice water

-

Ethyl acetate (EtOAc)

-

Sodium sulfate

Procedure:

-

Dissolve 2-bromo-3'-methoxyacetophenone (1.0 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the stirred solution to -10°C.

-

Slowly add boron tribromide (1.1 equivalents, 1M solution in CH₂Cl₂) to the reaction mixture.

-

Stir the mixture for 1.5 hours at -10°C.

-

Quench the reaction by the slow addition of ice water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry them over sodium sulfate.

-

Remove the solvent under reduced pressure to yield a greenish solid.

-

Purify the crude product by column chromatography on silica gel (eluent: 25% EtOAc in Hexane) to obtain an off-white solid of this compound.[4]

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the reviewed literature. However, based on the known structure and data from analogous compounds, the expected spectral characteristics are provided below. Commercial suppliers confirm that the ¹H-NMR spectrum is consistent with the structure.[5]

¹H NMR Spectroscopy (Predicted)

The expected ¹H NMR spectrum in CDCl₃ would show the following signals:

-

A singlet for the two protons of the bromomethyl group (-CH₂Br) around δ 4.4-4.5 ppm.

-

A multiplet for the aromatic protons. The proton ortho to both the carbonyl and hydroxyl groups would likely be a triplet around δ 7.5 ppm. The proton ortho to the carbonyl group and meta to the hydroxyl group would be a doublet of doublets around δ 7.9 ppm. The proton ortho to the hydroxyl group and meta to the carbonyl would be a doublet of doublets around δ 7.1 ppm. The proton para to the carbonyl and meta to the hydroxyl would be a triplet around δ 7.3 ppm.

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and temperature.

¹³C NMR Spectroscopy (Predicted)

The expected ¹³C NMR spectrum in CDCl₃ would show the following signals:

-

A signal for the bromomethyl carbon (-CH₂Br) around δ 30-35 ppm.

-

Signals for the aromatic carbons between δ 115-160 ppm. The carbon bearing the hydroxyl group would be around δ 157 ppm. The quaternary carbon of the benzene ring attached to the acetyl group would be around δ 138 ppm.

-

A signal for the carbonyl carbon (C=O) in the downfield region, around δ 190-195 ppm.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. The nominal molecular weight is 215 g/mol .

Infrared Spectroscopy

The infrared spectrum would be expected to show characteristic absorption bands for:

-

A broad O-H stretch from the phenolic hydroxyl group around 3200-3600 cm⁻¹.

-

A strong C=O stretch from the ketone around 1680-1700 cm⁻¹.

-

C-Br stretching vibrations in the fingerprint region.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. It is a reactant in the synthesis of:

-

Pyrrole-3-carboxylic acids.[4]

-

N-aryl-N-thiazolyl compounds via the Hantzsch reaction.[4]

-

Disubstituted oxadiazolylindole derivatives with anti-inflammatory and analgesic activity.[4]

-

Anilino-aryl-thiazoles with inhibitory activity toward valosin-containing proteins.[4]

-

Tyrosine kinase erythropoietin inhibitors.[4]

-

E. coli methionine aminopeptidase inhibitors.[4]

Role as an IDO1 Inhibitor

One of the most significant potential applications of this compound is as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the context of cancer, overexpression of IDO1 in tumor cells leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine. This has two major pro-tumoral effects:

-

Tryptophan Depletion: Tryptophan is an essential amino acid for T-cell proliferation and activation. Its depletion leads to the arrest of T-cell proliferation and induction of T-cell anergy, thereby suppressing the anti-tumor immune response.

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites act as immunosuppressive signaling molecules, promoting the generation of regulatory T-cells (Tregs) and further dampening the immune response.

By inhibiting IDO1, this compound can potentially reverse these immunosuppressive effects, restoring the ability of the immune system to recognize and attack tumor cells. This makes it a compound of interest for the development of novel cancer immunotherapies.

Signaling Pathway and Experimental Workflows

The IDO1 Signaling Pathway in Cancer

The following diagram illustrates the role of the IDO1 pathway in tumor immune evasion and the point of intervention for an inhibitor like this compound.

Caption: The IDO1 pathway in cancer and the inhibitory action of this compound.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of this compound against a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells (or other cancer cell line)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

IDO1 Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the IDO1 inhibitory activity of this compound using HeLa cells.

Materials:

-

HeLa cells

-

Interferon-gamma (IFN-γ)

-

This compound

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well plates

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24 hours.

-

Prepare serial dilutions of this compound in culture medium containing L-Tryptophan (e.g., 200 µM).

-

Remove the medium from the cells and add the medium containing the test compound. Include a positive control (a known IDO1 inhibitor) and a no-inhibitor control.

-

Incubate the plate for 24-48 hours.

-

After incubation, collect the cell supernatant.

-

Add TCA to the supernatant to a final concentration of 5% to precipitate proteins.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm.

-

The amount of kynurenine produced is proportional to the absorbance. Calculate the percentage of IDO1 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a chemical compound with considerable potential for researchers in organic synthesis and drug discovery. Its utility as a versatile building block for the creation of complex, biologically active molecules is well-established. Furthermore, its emerging role as a potential inhibitor of the critical immunotherapy target, IDO1, highlights its importance for further investigation. This technical guide provides the foundational information and experimental protocols necessary to facilitate further research and development involving this promising compound. While detailed experimental spectral and inhibitory data are still emerging, the information provided herein serves as a robust starting point for any scientist working with this compound.

References

- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-3 -hydroxyacetophenone 2491-37-4 [sigmaaldrich.com]

- 4. 2-Bromo-3′-hydroxyacetophenone | 2491-37-4 [m.chemicalbook.com]

- 5. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 2-Bromo-3'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of 2-Bromo-3'-hydroxyacetophenone. This compound is a valuable intermediate in organic synthesis and has garnered interest in drug discovery, notably for its potential role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. This document consolidates key data, outlines detailed experimental protocols, and visualizes relevant biological pathways to serve as a foundational resource for researchers in the field.

Molecular Structure and Properties

This compound, with the CAS number 2491-37-4, is a substituted acetophenone featuring a bromine atom on the alpha-carbon of the acetyl group and a hydroxyl group at the meta-position of the phenyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3] |

| Molecular Weight | 215.04 g/mol | [1][2][3] |

| Appearance | White to off-white or pale-yellow to yellow-brown solid/powder | [1] |

| Melting Point | 70-74 °C | [2][4] |

| Boiling Point | 327.8±22.0 °C (Predicted) | [4] |

| Solubility | Sparingly soluble in water. Soluble in Dichloromethane, Ethyl Acetate, Methanol. | [1] |

| SMILES | O=C(CBr)c1cccc(O)c1 | [2] |

| InChI | InChI=1S/C8H7BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2 | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (m, ~6.8-7.8 ppm), Methylene protons (-CH₂Br) (s, ~4.4 ppm), Phenolic proton (-OH) (s, broad, variable ppm) |

| ¹³C NMR | Carbonyl carbon (C=O) (~190 ppm), Aromatic carbons (~115-160 ppm), Methylene carbon (-CH₂Br) (~30-35 ppm) |

| IR (Infrared) | O-H stretch (broad, ~3200-3600 cm⁻¹), C=O stretch (~1680 cm⁻¹), C-Br stretch (~600-700 cm⁻¹), Aromatic C-H and C=C stretches |

| Mass Spectrometry | Molecular ion peaks (M+, M+2) corresponding to the isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br) at m/z 214 and 216. |

Experimental Protocols

Synthesis of this compound from 2-Bromo-1-(3-methoxyphenyl)ethanone[5]

This protocol details the demethylation of 2-bromo-1-(3-methoxyphenyl)ethanone to yield the target compound.

Materials:

-

2-bromo-1-(3-methoxy-phenyl)-ethanone

-

Dichloromethane (CH₂Cl₂)

-

Boron tribromide (BBr₃) (1M solution in CH₂Cl₂)

-

Ice water

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (Silica gel)

-

Eluent: Ethyl acetate/Hexane (25%)

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(3-methoxy-phenyl)-ethanone (e.g., 3.44 g, 15 mmol) in methylene chloride (20 mL).

-

Cool the stirred solution to -10 °C using an appropriate cooling bath.

-

Slowly add a 1M solution of boron tribromide in CH₂Cl₂ (e.g., 16.5 mL, 16.5 mmol) to the reaction mixture via a dropping funnel.

-

Stir the mixture at -10 °C for 1.5 hours.

-

Quench the reaction by carefully adding ice water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a 25% ethyl acetate in hexane eluent system to yield this compound as an off-white solid.[5]

Biological Activity and Signaling Pathway

This compound has been identified as a cytotoxic agent effective in inhibiting the growth of cancer cells.[3] Its mechanism of action involves the competitive inhibition of indoleamine 2,3-dioxygenase 1 (IDO1).[3] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.

In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites. This has a potent immunosuppressive effect, primarily by inhibiting the proliferation and function of effector T cells and promoting the generation and activity of regulatory T cells (Tregs). By inhibiting IDO1, this compound can potentially reverse this immunosuppression and restore anti-tumor immunity.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Identification and Safety Precautions

| Hazard | Description | Precautionary Measures |

| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[2] |

| Skin Corrosion/Irritation | Causes severe skin burns. | Wear protective gloves and clothing. In case of skin contact, immediately remove all contaminated clothing and rinse skin with water.[2] |

| Eye Damage/Irritation | Causes serious eye damage. | Wear eye and face protection. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] |

| Skin Sensitization | May cause an allergic skin reaction. | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.[2] |

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Recommended storage temperature is 2-8 °C.[3]

Applications in Research and Drug Development

This compound serves as a versatile reactant in the synthesis of various heterocyclic compounds with potential biological activities, including:

-

N-aryl-N-thiazolyl compounds via the Hantzsch reaction[1][2]

-

Disubstituted oxadiazolylindole derivatives with anti-inflammatory and analgesic activity[1][2]

-

Anilino-aryl-thiazoles with inhibitory activity toward valosin-containing proteins[1][2]

Its role as a potential IDO1 inhibitor makes it a compound of interest for the development of novel cancer immunotherapies. Further research is warranted to explore its efficacy and safety profile in preclinical and clinical settings.

Conclusion

This compound is a key chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a reliable synthesis protocol, and its biological rationale as an IDO1 inhibitor. The provided information aims to facilitate further research and development efforts involving this promising compound.

References

- 1. 2-Bromo-3′-hydroxyacetophenone | 2491-37-4 [m.chemicalbook.com]

- 2. 2-Bromo-3 -hydroxyacetophenone 2491-37-4 [sigmaaldrich.com]

- 3. This compound | 2491-37-4 | FB19120 [biosynth.com]

- 4. 2-Bromo-1-(3-hydroxyphenyl)ethanone | CAS#:2491-37-4 | Chemsrc [chemsrc.com]

- 5. 2-Bromo-3′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Bromo-3'-hydroxyacetophenone, a key intermediate in the synthesis of various biologically active molecules.[1][2][3][4] This document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and workflow diagrams to support laboratory research and development.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis.[2][3] Its utility stems from the presence of three key functional groups: a ketone, an alpha-bromo substituent, and a hydroxylated aromatic ring. These features allow for a variety of subsequent chemical transformations, making it an important precursor for the synthesis of pharmaceuticals and other complex organic molecules. This guide explores the most common and effective synthetic routes to this compound, providing the necessary technical details for practical application.

Core Synthesis Pathways

There are three primary strategies for the synthesis of this compound, each with its own advantages and challenges:

-

Direct Side-Chain Bromination of 3'-Hydroxyacetophenone: This is the most direct approach, but it is often complicated by competing electrophilic aromatic substitution (nuclear bromination) on the electron-rich phenolic ring.

-

Protection-Bromination-Deprotection Strategy: This multi-step approach circumvents the issue of nuclear bromination by temporarily protecting the reactive hydroxyl group, allowing for selective side-chain bromination.

-

Demethylation of 2-Bromo-3'-methoxyacetophenone: This method involves the cleavage of a methyl ether precursor, which can be a viable alternative if the starting material is readily available.

The following sections provide a detailed examination of each of these pathways.

Pathway 1: Direct Side-Chain Bromination of 3'-Hydroxyacetophenone

Direct bromination of 3'-hydroxyacetophenone is an attractive route due to its atom economy. However, the hydroxyl group activates the aromatic ring, making it susceptible to bromination at the ortho and para positions relative to the hydroxyl group. Careful selection of the brominating agent and reaction conditions is crucial to favor the desired side-chain bromination.

Experimental Protocol: Selective Bromination using Copper(II) Bromide

This method utilizes copper(II) bromide for a more selective side-chain bromination.[5]

Materials:

-

3'-Hydroxyacetophenone

-

Copper(II) Bromide (CuBr₂)

-

Chloroform

-

Ethyl acetate

Procedure:

-

A suspension of 2 moles of copper(II) bromide in a refluxing mixture of chloroform and ethyl acetate is prepared.

-

To this suspension, 1 mole of 3'-hydroxyacetophenone is added.

-

The reaction mixture is maintained at reflux. The progress of the reaction is indicated by the evolution of hydrogen bromide gas and a color change of the solid from black (CuBr₂) to white (CuBr).

-

Upon completion of the reaction (cessation of HBr evolution and disappearance of the black solid), the mixture is cooled to room temperature.

-

The insoluble copper(I) bromide is removed by filtration.

-

The filtrate, containing the desired this compound, can be used directly for subsequent reactions or concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Nearly quantitative | [5] |

| Reaction Time | Varies (monitor by TLC) | [5] |

| Temperature | Reflux | [5] |

| Key Reagents | Copper(II) Bromide | [5] |

Workflow Diagram

Pathway 2: Protection-Bromination-Deprotection Strategy

This pathway involves a three-step sequence to avoid unwanted side reactions on the aromatic ring. The phenolic hydroxyl group is first protected, typically as an acetate ester. The acetylated intermediate then undergoes selective side-chain bromination, followed by the removal of the protecting group to yield the final product.

Experimental Protocols

Step 1: Acetylation of 3'-Hydroxyacetophenone

Materials:

-

3'-Hydroxyacetophenone

-

Acetic anhydride

-

Sulfuric acid (catalytic amount)

-

Water

-

Sodium bicarbonate solution

Procedure:

-

To 3'-hydroxyacetophenone, add acetic anhydride.

-

Add a catalytic amount of concentrated sulfuric acid and stir the mixture.

-

The reaction is typically exothermic and proceeds at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully add water to quench the excess acetic anhydride.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product, 3'-acetoxyacetophenone, with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Bromination of 3'-Acetoxyacetophenone

Materials:

-

3'-Acetoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride or acetonitrile

-

Benzoyl peroxide (radical initiator)

Procedure:

-

Dissolve 3'-acetoxyacetophenone in a suitable solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture, using a light source to initiate the radical reaction if necessary.

-

Monitor the reaction by TLC. The completion is indicated by the consumption of the starting material and the succinimide floating to the surface.

-

Cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain crude 2-bromo-3'-acetoxyacetophenone.

Step 3: Deprotection (Hydrolysis) of 2-Bromo-3'-acetoxyacetophenone

Materials:

-

2-Bromo-3'-acetoxyacetophenone

-

Hydrochloric acid

-

Methanol or ethanol

Procedure:

-

Dissolve the crude 2-bromo-3'-acetoxyacetophenone in an alcohol such as methanol.

-

Add a solution of hydrochloric acid.

-

Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Quantitative Data

| Step | Parameter | Value |

| Acetylation | Yield | High (typically >90%) |

| Reagents | Acetic anhydride, H₂SO₄ (cat.) | |

| Bromination | Yield | Good to high (70-90%) |

| Reagents | NBS, Benzoyl peroxide (cat.) | |

| Deprotection | Yield | High (typically >90%) |

| Reagents | HCl, Methanol | |

| Overall Yield | Moderate to good (product of step yields) |

Workflow Diagram

Pathway 3: Demethylation of 2-Bromo-3'-methoxyacetophenone

This synthetic route is particularly useful if 2-Bromo-3'-methoxyacetophenone is a readily available or commercially sourced starting material.[6][7] The core of this method is the cleavage of the aryl-methyl ether bond to reveal the free phenol.

Experimental Protocol: Demethylation using Boron Tribromide

This protocol provides a reliable method for the demethylation of the methoxy precursor.[8]

Materials:

-

2-Bromo-3'-methoxyacetophenone (2-bromo-1-(3-methoxyphenyl)-ethanone)

-

Boron tribromide (BBr₃) solution in dichloromethane (CH₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Ice water

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-bromo-1-(3-methoxyphenyl)-ethanone (15 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the stirred solution to -10°C using an appropriate cooling bath.

-

Slowly add boron tribromide (16.5 mmol, 1M solution in CH₂Cl₂) to the reaction mixture while maintaining the temperature at -10°C.

-

Stir the mixture for 1.5 hours at -10°C.

-

Quench the reaction by carefully adding ice water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield a greenish solid.

-

Purify the crude product by column chromatography (e.g., 25% EtOAc in Hexane) to obtain this compound as an off-white solid.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 24% | [8] |

| Reaction Time | 1.5 hours | [8] |

| Temperature | -10°C | [8] |

| Key Reagents | Boron tribromide | [8] |

Workflow Diagram

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance for multi-step procedures. Direct bromination with copper(II) bromide offers a potentially high-yielding and atom-economical route, though careful control is necessary to ensure selectivity. The protection-bromination-deprotection strategy is a robust and reliable method for avoiding side reactions, albeit with more steps. Finally, the demethylation of the corresponding methoxy-substituted precursor provides a straightforward option when this starting material is accessible. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

- 1. This compound | 2491-37-4 | FB19120 [biosynth.com]

- 2. 2-Bromo-3′-hydroxyacetophenone | 2491-37-4 [m.chemicalbook.com]

- 3. 2-Bromo-3′-hydroxyacetophenone | 2491-37-4 [sigmaaldrich.com]

- 4. 2-bromo-3-hydroxyacetophenone | 2491-37-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. 2-Bromo-3 -methoxyacetophenone 98 5000-65-7 [sigmaaldrich.com]

- 7. 2-Bromo-3 -methoxyacetophenone 98 5000-65-7 [sigmaaldrich.com]

- 8. 2-Bromo-3′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Bromo-3'-hydroxyacetophenone, a key intermediate in the synthesis of various biologically active molecules.[1] This document details the common starting materials, outlines experimental protocols, and presents quantitative data to aid researchers in selecting the most suitable methodology for their applications.

Overview of Synthetic Strategies

The synthesis of this compound primarily proceeds through two strategic approaches, dictated by the management of the reactive hydroxyl group on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director in electrophilic aromatic substitution. This inherent reactivity presents a challenge for the selective α-bromination of the acetyl group, as competitive and often favored bromination of the aromatic ring can occur.[2][3]

The two core strategies are:

-

Direct α-Bromination of 3'-hydroxyacetophenone: This is the most direct route but is complicated by the potential for competing ring bromination. Careful control of reaction conditions is necessary to favor the desired product.

-

Protection-Bromination-Deprotection Sequence: This multi-step approach involves first protecting the phenolic hydroxyl group to deactivate the ring towards electrophilic substitution. Following the α-bromination of the protected intermediate, the protecting group is removed to yield the final product. This method generally offers better control and higher yields of the desired isomer.

Starting Materials and Synthetic Pathways

The selection of the starting material is intrinsically linked to the chosen synthetic strategy. The following sections detail the most common precursors and their transformation into this compound.

Direct Bromination of 3'-hydroxyacetophenone

The direct α-bromination of 3'-hydroxyacetophenone is a one-pot reaction but requires careful selection of the brominating agent and reaction conditions to minimize the formation of ring-brominated byproducts.

Starting Material: 3'-hydroxyacetophenone

Reaction Pathway:

Caption: Direct α-bromination of 3'-hydroxyacetophenone.

While seemingly straightforward, this method often results in a mixture of products, with significant amounts of nuclear bromination, leading to lower yields of the desired this compound.[3]

Protection-Bromination-Deprotection Strategies

To circumvent the issue of ring bromination, a protection-bromination-deprotection sequence is frequently employed. The most common protecting groups for the hydroxyl functionality in this context are methyl and acetyl groups.

In this pathway, the readily available 3'-methoxyacetophenone is first α-brominated, followed by demethylation of the resulting 2-bromo-3'-methoxyacetophenone.

Starting Material: 3'-methoxyacetophenone

Reaction Pathway:

Caption: Synthesis via bromination of 3'-methoxyacetophenone and subsequent demethylation.

An alternative protecting group strategy involves the acetylation of 3'-hydroxyacetophenone to form 3'-acetoxyacetophenone. This intermediate is then α-brominated, and the resulting product is hydrolyzed to yield this compound.

Starting Material: 3'-hydroxyacetophenone (for acetylation) or 3'-acetoxyacetophenone

Reaction Pathway:

Caption: Synthesis via protection as an acetate ester, followed by bromination and deprotection.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps described above, providing a comparative overview of reaction conditions and yields.

Table 1: Bromination of Protected 3'-hydroxyacetophenone Derivatives

| Starting Material | Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 3'-methoxyacetophenone | N-Bromosuccinimide (NBS) | Ethyl Acetate | Room Temperature | 3 | 75.6 - 80.9 | [4] |

| 3'-acetoxyacetophenone | Bromine (Br₂) | Acetic Acid | < 25°C | 0.5 - 1 | Not specified | [3] |

Table 2: Deprotection to Yield this compound

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-3'-methoxyacetophenone | Boron tribromide (BBr₃) | Dichloromethane | -10 to 0 | 1.5 | 24 | [5] |

| 2-Bromo-3'-acetoxyacetophenone | Alcoholysis (e.g., with ethylene glycol monoalkyl ethers) | Not specified | 80 - 90 | Not specified | Not specified | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Bromo-3'-methoxyacetophenone from 3'-methoxyacetophenone

Experimental Protocol:

-

In a suitable reactor, add 3'-methoxyacetophenone (150g).

-

Add N-bromosuccinimide (NBS) (230g - 260g, 1.3 - 1.5 equivalents) and ethyl acetate (200g - 230g).[4]

-

Stir the mixture at room temperature for 3-4 hours.[4]

-

During the reaction, continuously add an alkali solution (e.g., sodium hydroxide solution) to neutralize the hydrogen bromide generated.

-

After the reaction is complete, distill off the ethyl acetate.

-

Add water to the remaining reactant mixture to precipitate the solid product.

-

Filter the solid, dry it, and recrystallize from ethyl acetate to obtain pale yellow 2-bromo-3'-methoxyacetophenone.[4]

Synthesis of this compound from 2-Bromo-3'-methoxyacetophenone

Experimental Protocol:

-

Dissolve 2-bromo-1-(3-methoxyphenyl)-ethanone (3.44 g, 15 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.[5]

-

Cool the stirred solution to -10 °C in an ice-salt bath.

-

Slowly add boron tribromide (16.5 mmol, 1M solution in CH₂Cl₂, 16.5 mL) to the reaction mixture.[5]

-

Stir the mixture at -10 °C for 1.5 hours.[5]

-

Quench the reaction by carefully adding ice water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to yield a greenish solid.

-

Purify the crude product by chromatography (EtOAc/Hexane, 25%) to obtain this compound as an off-white solid (770 mg, 24% yield).[5]

Synthesis of 2-Bromo-3'-acetoxyacetophenone from 3'-acetoxyacetophenone

Experimental Protocol:

-

In a reaction vessel, dissolve 3'-acetoxyacetophenone in anhydrous acetic acid.

-

Cool the solution to below 25°C.

-

Slowly add a mixture of elemental bromine and acetic acid to the reaction solution over 30 to 40 minutes, ensuring the temperature does not exceed 25°C with intensive cooling.[3]

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

-

The product, 3-acetoxy-ω-bromoacetophenone, is used in the subsequent step after removal of the hydrogen bromide formed and distillation of the acetic acid.[3]

Conclusion

The synthesis of this compound is most reliably achieved through a protection-bromination-deprotection strategy to avoid undesired ring bromination. The use of a methoxy or acetoxy protecting group on the phenolic hydroxyl allows for selective α-bromination of the acetyl group. While the demethylation of 2-bromo-3'-methoxyacetophenone with boron tribromide provides a viable route, the reported yield is modest. The bromination of 3'-methoxyacetophenone with NBS, however, proceeds with good to excellent yields. The choice of the optimal synthetic route will depend on the availability of starting materials, desired purity, and scalability of the process. This guide provides the necessary technical details to support researchers in making an informed decision for their synthetic endeavors.

References

- 1. 2-bromo-3-hydroxyacetophenone | 2491-37-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. cbijournal.com [cbijournal.com]

- 3. DD224316B1 - METHOD FOR THE PREPARATION OF 3-HYDROXY-OMEGA-ALKYLAMINOACETONPHENONE HYDROCHLORIDES - Google Patents [patents.google.com]

- 4. CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones - Google Patents [patents.google.com]

- 5. 2-Bromo-3′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-3'-hydroxyacetophenone

Introduction

2-Bromo-3'-hydroxyacetophenone, with the IUPAC name 2-bromo-1-(3-hydroxyphenyl)ethanone , is a significant chemical intermediate in the field of organic synthesis and medicinal chemistry.[1][2] Its molecular structure, featuring a reactive bromoacetyl group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development for researchers and scientists in the field.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-1-(3-hydroxyphenyl)ethanone | [1][2] |

| Synonyms | 2-Bromo-1-(3-hydroxyphenyl)ethanone, 3-Hydroxyphenacyl bromide, m-Bromoacetylphenol | [5] |

| CAS Number | 2491-37-4 | [1][2][3][5] |

| Molecular Formula | C8H7BrO2 | [1][3][5] |

| Molecular Weight | 215.04 g/mol | [2][5] |

| Appearance | Fawn to brown powder/solid | [1][4] |

| Melting Point | 70-74 °C | [3][4] |

| Boiling Point (Predicted) | 327.8±22.0 °C | [4] |

| Density (Predicted) | 1.622±0.06 g/cm3 | [4] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol. Sparingly soluble in water. | [4][6] |

| SMILES | OC1=CC=CC(=C1)C(=O)CBr | [1] |

| InChI Key | IEPSGFQQGKPTPM-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the demethylation of its methoxy-protected precursor, 2-bromo-1-(3-methoxyphenyl)-ethanone. The following protocol details a standard laboratory procedure.

Synthesis of this compound from 2-bromo-1-(3-methoxyphenyl)-ethanone

This protocol involves the cleavage of the methyl ether using boron tribromide, a powerful Lewis acid.

Materials:

-

2-bromo-1-(3-methoxyphenyl)-ethanone (15 mmol)

-

Boron tribromide (1M solution in CH2Cl2, 16.5 mmol)

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Sodium sulfate (Na2SO4)

-

Ice water

Procedure:

-

A solution of 2-bromo-1-(3-methoxyphenyl)-ethanone (3.44 g, 15 mmol) in methylene chloride (20 mL) is prepared and stirred in a flask.[7]

-

The solution is cooled to -10 °C using an appropriate cooling bath.[7]

-

Boron tribromide (16.5 mL of a 1M solution in CH2Cl2, 16.5 mmol) is added slowly to the stirred solution while maintaining the temperature at -10 °C.[7]

-

The reaction mixture is stirred for an additional 1.5 hours at -10 °C.[7]

-

The reaction is quenched by the careful addition of ice water.[7]

-

The organic layer is separated. The aqueous layer is then extracted with ethyl acetate.[7]

-

The organic extracts are combined and dried over anhydrous sodium sulfate.[7]

-

The solvent is removed under reduced pressure to yield a greenish solid.[7]

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (25% EtOAc in Hexane) as the eluent.[7]

-

The final product is obtained as an off-white solid with a reported yield of 24% (770 mg).[7]

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of various classes of compounds with demonstrated biological activity. Its utility stems from the ability of its two functional groups to participate in a range of chemical transformations.

Role as a Synthetic Intermediate:

This compound is a key reactant in the synthesis of:

-

Pyrrole-3-carboxylic acids: Important scaffolds in medicinal chemistry.[3][4]

-

N-aryl-N-thiazolyl compounds: Synthesized via the Hantzsch reaction, these compounds are explored for various therapeutic applications.[3][4]

-

Disubstituted oxadiazolylindole derivatives: These have shown anti-inflammatory, analgesic, and nitric oxide releasing activity.[3][4]

-

Anilino-aryl-thiazoles: Investigated as inhibitors of valosin-containing proteins, which are targets in cancer therapy.[3][4]

-

Tyrosine kinase erythropoietin inhibitors: Potential agents for treating diseases related to erythropoietin signaling.[3][4]

-

E. coli methionine aminopeptidase inhibitors: This enzyme is a target for the development of novel antibacterial agents.[3][4]

Cytotoxic and Enzymatic Inhibition Activity:

This compound has been identified as a cytotoxic agent that can inhibit the growth of cancer cells.[5] Its mechanism of action involves the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the kynurenine pathway of tryptophan metabolism.[5] By competitively binding to IDO1, it prevents the conversion of tryptophan to kynurenine.[5] The depletion of tryptophan and the downstream effects of this inhibition can lead to cancer cell death.[5] This makes it and its derivatives interesting candidates for cancer immunotherapy research.

Caption: The inhibitory effect of this compound on the IDO1 enzyme pathway.

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an essential building block in the synthesis of novel therapeutic agents. Furthermore, its intrinsic biological activity as an IDO1 inhibitor highlights its potential as a lead compound for the development of new cancer therapies. This guide has provided the core technical information required by researchers to effectively utilize this compound in their work.

References

- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. 2-Bromo-3′-hydroxyacetophenone | 2491-37-4 [m.chemicalbook.com]

- 4. 2-Bromo-3′-hydroxyacetophenone CAS#: 2491-37-4 [m.chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Bromo-3′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

physical and chemical characteristics of 2-Bromo-3'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Bromo-3'-hydroxyacetophenone, a key intermediate in organic and medicinal chemistry. This document consolidates essential data on its properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis and its application in the Hantzsch thiazole synthesis are provided. Furthermore, this guide illustrates its relevance in drug discovery by outlining its connection to the inhibition of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme within the kynurenine pathway, a critical target in immuno-oncology.

Physical and Chemical Properties

This compound is a solid, appearing as a white to off-white or pale-yellow to brown crystalline powder.[1][2] It is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol.[3][4]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white, pale-yellow to yellow-brown, or fawn to brown solid/powder | [1][2][4] |

| Melting Point | 70-74 °C | [2][3][5][6][7] |

| Boiling Point | 327.8 ± 22.0 °C (Predicted) | [2][3][5] |

| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Solubility in Water | Sparingly soluble (1.7 g/L at 25 °C) | [1] |

| Solubility in Organic Solvents | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [3][4] |

| Flash Point | 152.1 °C | [2][8] |

| Refractive Index | 1.608 | [8] |

| Vapor Pressure | 0.000103 mmHg at 25°C | [8] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 2491-37-4 | [1][3][7] |

| Molecular Formula | C₈H₇BrO₂ | [3][7][9] |

| Molecular Weight | 215.04 g/mol | [3][7][9] |

| pKa | 8.97 ± 0.10 (Predicted) | [1][5] |

| InChI Key | IEPSGFQQGKPTPM-UHFFFAOYSA-N | [6][7][9] |

| SMILES | C(=O)(C1=CC=CC(O)=C1)CBr | [5][6][7][9] |

| Topological Polar Surface Area | 37.3 Ų | [1][10][11] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be consistent with the molecular structure, showing signals corresponding to the aromatic protons, the methylene protons adjacent to the bromine atom, and the hydroxyl proton.[9]

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the aromatic carbons, and the methylene carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-bromine (C-Br) functional groups.[9][12][13]

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with the mass-to-charge ratio of the molecular ion peak corresponding to 215.04 g/mol , and would show a characteristic isotopic pattern due to the presence of the bromine atom.[14]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 2-bromo-1-(3-methoxyphenyl)-ethanone.

Materials:

-

2-bromo-1-(3-methoxyphenyl)-ethanone

-

Dichloromethane (CH₂Cl₂)

-

Boron tribromide (BBr₃) solution (1M in CH₂Cl₂)

-

Ice water

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolve 2-bromo-1-(3-methoxyphenyl)-ethanone (e.g., 3.44 g, 15 mmol) in dichloromethane (20 mL) in a suitable reaction vessel.

-

Cool the stirred solution to -10 °C using an appropriate cooling bath.

-

Slowly add a 1M solution of boron tribromide in dichloromethane (16.5 mL, 16.5 mmol).

-

Stir the reaction mixture at -10 °C for 1.5 hours.

-

Quench the reaction by carefully adding ice water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (e.g., 25% EtOAc in Hexane) to obtain this compound as an off-white solid.

Hantzsch Thiazole Synthesis using this compound

This compound is a key reactant in the Hantzsch synthesis of thiazole derivatives, which are of significant interest in medicinal chemistry.[4][5]

General Reaction: An α-haloketone (this compound) reacts with a thioamide to form a thiazole.[15]

Materials:

-

This compound

-

Thiourea (or a substituted thioamide)

-

Ethanol (or another suitable solvent)

Procedure:

-

Dissolve this compound and an equimolar amount of thiourea in ethanol.

-

Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a base (e.g., sodium carbonate solution) to precipitate the crude product.[5]

-

Collect the solid product by vacuum filtration.

-

Wash the product with water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified thiazole derivative.

Mandatory Visualizations

Kynurenine Pathway and IDO1 Inhibition

This compound serves as a building block for the synthesis of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1).[16] IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism.[16][17][18] In the context of cancer, the upregulation of IDO1 in tumor cells leads to the depletion of tryptophan and the accumulation of kynurenine, creating an immunosuppressive microenvironment that allows cancer cells to evade the immune system.[19][20][21] IDO1 inhibitors aim to block this pathway, thereby restoring T-cell function and enhancing anti-tumor immunity.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-3′-hydroxyacetophenone CAS#: 2491-37-4 [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 428620050 [thermofisher.com]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 11. 2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. 3'-Hydroxyacetophenone(121-71-1) IR Spectrum [m.chemicalbook.com]

- 14. 2-Bromoacetophenone(70-11-1) 13C NMR [m.chemicalbook.com]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 17. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 20. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]

- 21. drugtargetreview.com [drugtargetreview.com]

2-Bromo-3'-hydroxyacetophenone: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3'-hydroxyacetophenone is a synthetic organic compound with emerging biological significance. This technical guide provides a comprehensive overview of its known biological activities, focusing on its role as a cytotoxic agent and an inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, a critical regulator of immune responses in cancer. This document outlines the core principles of its mechanism of action, provides detailed experimental protocols for assessing its biological effects, and presents visual representations of relevant signaling pathways and experimental workflows. While direct quantitative data for this compound is limited in publicly available literature, this guide offers a framework for its investigation and application in drug discovery and development.

Introduction

This compound (C₈H₇BrO₂) is a substituted acetophenone that has garnered interest in medicinal chemistry due to its potential as a modulator of biological pathways. Its structure, featuring a reactive bromoacetyl group and a hydroxy-substituted phenyl ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds with therapeutic potential. Notably, it has been identified as a cytotoxic agent and an inhibitor of the IDO1 enzyme, suggesting its potential application in oncology.

Biological Activity and Mechanism of Action

Cytotoxicity and IDO1 Inhibition

This compound has been shown to be cytotoxic and effective in inhibiting the growth of cancer cells[1]. The primary mechanism underlying its anticancer activity is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)[1].

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This has two major immunosuppressive effects:

-

Tryptophan Depletion: T cells are highly sensitive to tryptophan levels. Depletion of this essential amino acid arrests T-cell proliferation and induces their apoptosis, thereby dampening the anti-tumor immune response.

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further suppressing the effector T cell response.

By competitively binding to the IDO1 enzyme, this compound blocks the conversion of tryptophan to kynurenine, leading to a reduction in the immunosuppressive effects of the tumor microenvironment and subsequent cancer cell death[1].

Potential Anti-inflammatory and Antimicrobial Activities

While specific studies on the anti-inflammatory and antimicrobial properties of this compound are not extensively available, hydroxyacetophenone derivatives, in general, are known to possess these activities. The presence of the phenolic hydroxyl group and the reactive bromoacetyl moiety suggests that this compound could be a scaffold for the development of novel anti-inflammatory and antimicrobial agents. Further investigation is warranted to explore these potential biological effects.

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., IC₅₀ values for IDO1 inhibition or cytotoxicity, MIC values for antimicrobial activity) for this compound. The following tables are provided as a template for researchers to populate as data becomes available.

Table 1: IDO1 Inhibition and Cytotoxicity Data for this compound

| Parameter | Cell Line / Enzyme | Value | Reference |

| IDO1 Inhibition (IC₅₀) | Recombinant Human IDO1 | Data not available | |

| Cancer Cell Line (e.g., HeLa, A549) | Data not available | ||

| Cytotoxicity (IC₅₀) | Cancer Cell Line (e.g., MCF-7, HCT116) | Data not available |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Metric | Value | Reference |

| Protein Denaturation Inhibition | IC₅₀ | Data not available | |

| Lipoxygenase Inhibition | IC₅₀ | Data not available | |

| Nitric Oxide (NO) Inhibition | IC₅₀ | Data not available |

Table 3: Antimicrobial Activity of this compound

| Organism | MIC (µg/mL) | Reference |

| Bacteria | ||

| Staphylococcus aureus | Data not available | |

| Escherichia coli | Data not available | |

| Fungi | ||

| Candida albicans | Data not available | |

| Aspergillus niger | Data not available |

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments to evaluate the biological activity of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3'-hydroxyacetophenone.

Materials:

-

3'-Hydroxyacetophenone

-

Bromine

-

Appropriate solvent (e.g., diethyl ether, glacial acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate or sodium sulfate (anhydrous)

Procedure:

-

Dissolve 3'-hydroxyacetophenone in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to stir for a specified time at room temperature.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until the bromine color disappears and gas evolution ceases.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

IDO1 Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to measure the inhibition of IDO1 activity by quantifying the production of kynurenine.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) for IDO1 induction

-

This compound (test compound)

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with IFN-γ at an optimal concentration to induce IDO1 expression and incubate for 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium containing L-tryptophan. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor).

-

Incubation: Incubate the plate for 24-48 hours to allow for tryptophan metabolism.

-

Kynurenine Measurement:

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add TCA to each well to precipitate proteins and incubate.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to another 96-well plate.

-

Add Ehrlich's reagent to each well and incubate to allow color development.

-

Measure the absorbance at approximately 490 nm using a plate reader.

-

-

Data Analysis: Construct a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC₅₀ value for this compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Add the compound dilutions to the cells and include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assay (Protein Denaturation Inhibition)

This in vitro assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS), pH 6.4

-

This compound (test compound)

-

Diclofenac sodium (standard anti-inflammatory drug)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, albumin solution, and PBS.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the samples at 70°C for 5-10 minutes.

-

Cooling: Cool the samples to room temperature.

-

Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation for each concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (test compound)

-

Standard antimicrobial agents (positive controls)

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway

Caption: IDO1 Signaling Pathway in Cancer.

Experimental Workflow

References

An In-depth Technical Guide to 2-Bromo-3'-hydroxyacetophenone: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3'-hydroxyacetophenone is an aromatic ketone that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its structural features, including a reactive bromoacetyl group and a phenolic hydroxyl group, make it a versatile building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Notably, this compound has been identified as a cytotoxic agent and an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses, particularly in the context of cancer.[1] This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, detailed synthetic protocols, and its emerging role as a modulator of biological pathways.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrO₂ | [2][3] |

| Molecular Weight | 215.04 g/mol | [2][3] |

| CAS Number | 2491-37-4 | [2][3] |

| Melting Point | 70-74 °C | [2][4] |

| Boiling Point | 327.8 ± 22.0 °C (Predicted) | [4] |

| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 8.97 ± 0.10 (Predicted) | [4] |

| Solubility | Sparingly soluble in water (1.7 g/L at 25 °C). Soluble in Dichloromethane, Ethyl Acetate, Methanol. | [3][4] |

| Appearance | White to off-white or fawn to brown crystalline powder/solid. | [3][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale synthesis involves the demethylation of 2-bromo-3'-methoxyacetophenone.

Experimental Protocol: Synthesis from 2-bromo-3'-methoxyacetophenone

This protocol details the synthesis of this compound via the demethylation of 2-bromo-1-(3-methoxyphenyl)-ethanone using boron tribromide.

Materials:

-

2-bromo-1-(3-methoxyphenyl)-ethanone

-

Dichloromethane (CH₂Cl₂)

-

Boron tribromide (BBr₃) solution (1M in CH₂Cl₂)

-

Ice water

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolve 2-bromo-1-(3-methoxyphenyl)-ethanone (e.g., 3.44 g, 15 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the stirred solution to -10 °C using an appropriate cooling bath.

-

Slowly add boron tribromide solution (1M in CH₂Cl₂, 16.5 mL, 16.5 mmol) to the reaction mixture while maintaining the temperature at -10 °C.

-

Stir the reaction mixture at -10 °C for 1.5 hours.

-

Quench the reaction by carefully adding ice water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 25% ethyl acetate in hexane) as the eluent to yield this compound as an off-white solid.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of various biologically active molecules, including derivatives with anti-inflammatory, analgesic, and enzyme-inhibitory properties.[5]

Cytotoxicity

This compound has demonstrated cytotoxic effects and the ability to inhibit the growth of cancer cells.[1] The cytotoxicity is, at least in part, attributed to its ability to inhibit the enzyme IDO1, leading to cell death.[1]

IDO1 Inhibition and the Kynurenine Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[6] This pathway is a critical regulator of the immune system. In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which are immunosuppressive.[7] This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance.

This compound has been shown to be a competitive inhibitor of IDO1.[1] By binding to the enzyme, it prevents the conversion of tryptophan to N-formylkynurenine, thereby blocking the immunosuppressive effects of IDO1.[1] This mechanism of action makes this compound and its derivatives attractive candidates for the development of novel cancer immunotherapies.

IDO1 Signaling Pathway in Cancer Immunology

References

- 1. This compound | 2491-37-4 | FB19120 [biosynth.com]

- 2. 2-Bromo-3 -hydroxyacetophenone 2491-37-4 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Bromo-3′-hydroxyacetophenone CAS#: 2491-37-4 [m.chemicalbook.com]